molecular formula C15H19N5 B2913644 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine CAS No. 332073-84-4

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

Cat. No. B2913644
CAS RN: 332073-84-4
M. Wt: 269.352
InChI Key: AQMAWBQAKRHWRD-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine , also known by its chemical name (E)-2-[(4,6-dimethylpyrimidin-2-yl)imino]-1-(4-ethylphenyl)imidazolidin-4-one , is a synthetic compound with the molecular formula C₁₇H₁₉N₅O . It falls within the class of guanidine derivatives and exhibits interesting biological properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4,6-dimethylpyrimidin-2-amine with 4-ethylphenyl isocyanate . The resulting intermediate undergoes cyclization to form the imidazolidin-4-one ring. The reaction proceeds under specific conditions and requires careful control of reagents and temperature .


Molecular Structure Analysis

The molecular structure of This compound consists of an imidazolidin-4-one core with a 4,6-dimethylpyrimidin-2-yl group and a 4-ethylphenyl group attached. The compound adopts a planar conformation due to resonance effects within the imidazolidin-4-one ring. The guanidine moiety contributes to its biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Its reactivity depends on the functional groups present, particularly the guanidine group. Researchers have explored its potential as a building block for more complex molecules .


Physical And Chemical Properties Analysis

  • Stability : Stable under ambient conditions but may degrade upon exposure to strong acids or bases .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Researchers have explored the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This process, which involves quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, results in derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin- 4-one (Shestakov et al., 2011).

Pharmaceutical Compound Synthesis

The compound has been used in the synthesis of pharmaceutical compounds. For instance, in the synthesis of 8-substituted guanines and 6-substituted pteridinones, 4-(Acylamino)-5-nitrosopyrimidines undergo various reactions including Diels–Alder additions, Ene reactions, and condensations depending on the acyl group and reaction conditions (Steinlin & Vasella, 2008).

Anti-Inflammatory Applications

A study on the synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines showcased the potential anti-inflammatory properties of compounds synthesized from reactions involving guanidine hydrochloride (Kumar, Drabu, & Shalini, 2017).

Antibacterial Agent Synthesis

Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This involves reacting precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, producing pyran, pyridine, and pyridazine derivatives (Azab, Youssef, & El-Bordany, 2013).

Nonlinear Optical Exploration

The pyrimidine ring's significant distribution in nature, especially in DNA and RNA, has led to the exploration of thiopyrimidine derivatives for applications in medicine and nonlinear optics (NLO). This includes studying structural parameters and electronic properties of these derivatives for potential optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination .

Future Directions

  • Target Identification : Identify cellular targets and pathways affected by this compound .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMAWBQAKRHWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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